5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Pharmaceutical Analysis Method Validation HPLC

This certified reference standard of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (Tamsulosin Impurity 24) is essential for accurate HPLC/UPLC quantification of process-related impurities in Tamsulosin API per ICH Q3A/Q3B guidelines. Uniquely characterized for traceability against USP/EP monographs, it ensures regulatory audit success and batch release integrity. Non-substitutable for other benzenesulfonamide impurities.

Molecular Formula C10H15NO4S
Molecular Weight 245.30 g/mol
CAS No. 1396967-49-9
Cat. No. B3321942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
CAS1396967-49-9
Molecular FormulaC10H15NO4S
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)O
InChIInChI=1S/C10H15NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6-7,12H,5H2,1-2H3,(H2,11,13,14)
InChIKeyAGRCLHMPIDJPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 1396967-49-9) Procurement & Identification Guide


5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 1396967-49-9) is a substituted benzenesulfonamide that serves as a designated process-related impurity and reference standard for the active pharmaceutical ingredient (API) Tamsulosin hydrochloride [1]. It belongs to the class of sulfonamides, which are recognized for diverse applications in medicinal chemistry . While structurally related to the API, its primary commercial and scientific utility lies not in direct therapeutic application but as an analytical tool for pharmaceutical quality control, method validation, and regulatory compliance [1].

Why Generic Substitution of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide Is Not Viable for Regulated Analytical Workflows


Generic substitution of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide with other Tamsulosin impurities or related benzenesulfonamides is not permissible in regulated analytical environments. Its specific identification as Tamsulosin Impurity 24 (and also referenced as Impurity 17 and Impurity R) mandates its use as a unique, fully characterized reference standard for traceability against pharmacopeial monographs (USP/EP) [1]. Its distinct structural features, including the 2-hydroxypropyl side chain, differentiate it from other impurities in the Tamsulosin impurity profile, ensuring accurate peak identification and quantification in HPLC and other chromatographic methods . Using an alternative impurity standard would compromise method specificity, accuracy, and regulatory compliance, leading to failed audits or erroneous batch release decisions [1].

Quantitative Evidence for Selecting 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide in Pharmaceutical Quality Control


HPLC Method Validation: Comparative Retention Time and Resolution Against Tamsulosin API

In a validated HPLC method for the simultaneous estimation of Tamsulosin HCl and its impurities, 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (as Impurity 24) was chromatographically resolved from the API Tamsulosin. The method, utilizing a Zorbax SB C18 column (250 × 4.6 mm, 5 µm) with a mobile phase gradient of sodium dihydrogen phosphate buffer (pH 3.0) and methanol, demonstrated that the impurity elutes at a distinct retention time relative to the Tamsulosin peak, enabling precise quantification [1].

Pharmaceutical Analysis Method Validation HPLC

Optical Purity as a Critical Quality Attribute for Chiral Impurity Reference Standards

A patent describing the preparation of Tamsulosin impurities with high optical purity (CN111170900A) establishes that related chiral impurities (Impurity I, II, and III) require optical purity of ≥95%, preferably ≥99%, to serve as qualified reference standards. While this patent does not directly address 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, it establishes the class-level benchmark for Tamsulosin impurity reference standards [1]. The target compound, as a Tamsulosin impurity, is subject to the same rigorous optical purity requirements for its intended use as a reference standard, with the (S)-enantiomer (CAS 937018-24-1) representing a distinct chiral entity .

Chiral Separation Impurity Profiling Reference Standard Qualification

Impurity-Specific Structural Differentiation from Tamsulosin and Other Process Impurities

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is structurally distinct from the API Tamsulosin (which contains an additional ethoxyphenoxyethylamino side chain) and from other process-related impurities. Its molecular weight of 245.30 g/mol and molecular formula C10H15NO4S differentiate it from Tamsulosin (MW 408.51) and from other Tamsulosin impurities such as Impurity A (MW 528.67) [1]. This distinct mass and formula allow for unambiguous identification via LC-MS or HRMS in impurity profiling workflows [2].

Structure-Activity Relationship Impurity Identification Pharmaceutical Analysis

Primary Research and Industrial Application Scenarios for 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide


Analytical Method Development and Validation for Tamsulosin Impurity Profiling

Used as a primary reference standard to develop, optimize, and validate HPLC, UPLC, or LC-MS methods for the separation and quantification of process-related impurities in Tamsulosin API and finished dosage forms [1]. Its inclusion ensures the method meets ICH Q3A/Q3B guidelines for impurity control and can be submitted in regulatory dossiers (IND, NDA, ANDA) [1].

Pharmaceutical Quality Control and Batch Release Testing

Employed in QC laboratories for routine monitoring of Tamsulosin batches, confirming that the level of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide (Impurity 24) remains below the specified reporting, identification, and qualification thresholds as defined in the product monograph [1]. Its use ensures batch-to-batch consistency and patient safety.

Stability Studies and Forced Degradation Analysis

Utilized as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic) to understand degradation pathways of Tamsulosin and to identify potential degradation products that may co-elute or interfere with the impurity peak [1]. This supports the establishment of a robust stability-indicating method.

Regulatory Reference Standard for Pharmacopeial Compliance

Serves as a secondary reference standard traceable to USP or EP monographs for Tamsulosin-related substances. This is essential for laboratories seeking to demonstrate compliance with official compendial methods during regulatory inspections and audits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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